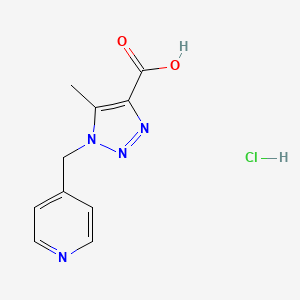

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

CAS No.: 1803601-84-4

Cat. No.: VC2895335

Molecular Formula: C10H11ClN4O2

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803601-84-4 |

|---|---|

| Molecular Formula | C10H11ClN4O2 |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | 5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H10N4O2.ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H |

| Standard InChI Key | ZGLIXTHPKWKKOG-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl |

| Canonical SMILES | CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl |

Introduction

Chemical Structure and Basic Properties

5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride consists of a 1,2,3-triazole core substituted with a methyl group at position 5, a carboxylic acid at position 4, and a pyridin-4-ylmethyl substituent at position 1, with hydrochloride as the counter ion . The molecular formula is C₁₀H₁₀N₄O₂·HCl with a molecular weight of 254.67 g/mol (218.21 g/mol for the free acid form) .

The compound belongs to the broader class of 1,2,3-triazole carboxylic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities and synthetic versatility. The basic structural components include:

-

A 1,2,3-triazole heterocyclic core

-

A carboxylic acid functional group

-

A pyridine moiety connected via a methylene bridge

-

A methyl substituent

-

A hydrochloride salt form

Physical Properties

The physical properties of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride are summarized in Table 1.

Table 1: Physical Properties of 5-Methyl-1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| Molecular Weight | 254.67 g/mol |

| Solubility | Soluble in water, methanol, and DMSO |

| Melting Point | Not specifically reported in literature |

| Stability | Stable under normal conditions |

Biological Activities of Related Compounds

While specific biological data for 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is limited in the available literature, insights can be gained from studies on structurally related 1,2,3-triazole-4-carboxylic acids.

Antiproliferative Activities

Research on similar 1,2,3-triazole-4-carboxylic acids has revealed promising antiproliferative activities against various cancer cell lines . For instance:

-

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant activity against the NCI-H522 lung cancer cell line, inhibiting growth by nearly 40% .

-

5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed activity against multiple cancer cell lines, including melanoma (LOX IMVI), lung cancer (NCI-H522), and breast cancer (MDA-MB-231/ATCC) .

Table 2: Antiproliferative Activities of Selected Triazole Carboxylic Acids Against Cancer Cell Lines

| Compound | Mean Growth (%) | Most Sensitive Cell Line | Growth Percentage (%) |

|---|---|---|---|

| 5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 98.42 | NCI-H522 (Lung cancer) | 62.47 |

| 5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 95.53 | LOX IMVI (Melanoma) | 44.78 |

| 5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 101.64 | LOX IMVI (Melanoma) | 62.25 |

Note: Lower growth percentage values indicate higher antiproliferative activity .

Research Methods and Analytical Techniques

Various analytical techniques are applicable for the characterization and study of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation, with characteristic signals for the triazole proton/carbon, methyl group, pyridine ring, and carboxylic acid .

-

Mass Spectrometry: Useful for molecular weight confirmation and fragmentation pattern analysis .

-

Infrared Spectroscopy (IR): Can identify functional groups such as C=O stretching of the carboxylic acid, N=N stretching of the triazole ring, and O-H stretching bands .

Diffraction Methods

X-ray crystallography has been successfully applied to related compounds for determination of:

-

Bond lengths and angles

-

Intermolecular interactions

-

Crystal packing arrangements

Biological Assay Methods

For evaluating the potential biological activities of this compound, the following assays could be considered:

-

Antiproliferative Assays: MTT or similar viability assays against various cancer cell lines, following protocols similar to those used by the US National Cancer Institute .

-

Enzyme Inhibition Assays: To evaluate potential interactions with target enzymes.

-

Antimicrobial Susceptibility Testing: To assess potential antibacterial or antifungal properties.

Future Research Directions

Several promising avenues exist for future research on 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could provide valuable insights into:

-

The role of the pyridine moiety in biological activity

-

The importance of the methyl substituent at position 5

-

The effect of altering the position of attachment to the pyridine ring

-

The impact of changing the salt form

Biological Target Identification

Research could focus on identifying specific biological targets and mechanisms of action, particularly in:

-

Cancer cell growth inhibition

-

Enzyme inhibition pathways

-

Antimicrobial mechanisms

Advanced Applications

Exploration of potential applications in:

-

Drug delivery systems

-

Metal-organic frameworks

-

Catalysis

-

Biosensing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume